molecular formula C21H23N3O3 B2832945 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide CAS No. 1235692-29-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2832945
CAS No.: 1235692-29-1
M. Wt: 365.433
InChI Key: LBAAULHSWRVMDV-FNORWQNLSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and piperidine derivatives with acrylamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(piperidin-4-ylmethyl)acrylamide

Uniqueness

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-21(7-5-16-4-6-18-19(13-16)27-15-26-18)23-14-17-8-11-24(12-9-17)20-3-1-2-10-22-20/h1-7,10,13,17H,8-9,11-12,14-15H2,(H,23,25)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAAULHSWRVMDV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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